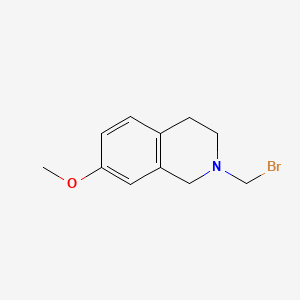
2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromomethyl group at the second position and a methoxy group at the seventh position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of a suitable precursor. One common method is the bromination of 7-methoxy-1,2,3,4-tetrahydroisoquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and reagent concentration can optimize the production process .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
作用機序
The mechanism of action of 2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
類似化合物との比較
Similar Compounds
- 2-(Bromomethyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline
- 2-(Bromomethyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline
- 2-(Bromomethyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the bromomethyl and methoxy groups, which can influence its reactivity and biological activity. The presence of the methoxy group at the seventh position may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
2-(bromomethyl)-7-methoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-3-2-9-4-5-13(8-12)7-10(9)6-11/h2-3,6H,4-5,7-8H2,1H3 |
InChIキー |
KRDXYVJCRACFLE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCN(C2)CBr)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















